molecular formula C12H13NO4 B11824295 Ethyl 3-(4-nitrophenyl)but-2-enoate CAS No. 80854-57-5

Ethyl 3-(4-nitrophenyl)but-2-enoate

Katalognummer: B11824295
CAS-Nummer: 80854-57-5
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: GXKAVJLXZLKIAJ-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-nitrophenyl)but-2-enoate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is characterized by the presence of a nitrophenyl group attached to a but-2-enoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-nitrophenyl)but-2-enoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl crotonate with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-nitrophenyl)but-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-(4-nitrophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in various biochemical reactions, leading to the modulation of enzyme activity and protein function. The compound’s effects are mediated through pathways involving nucleophilic attack and redox reactions .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(4-nitrophenyl)but-2-enoate can be compared with similar compounds such as:

    Ethyl 3-(4-aminophenyl)but-2-enoate: This compound has an amino group instead of a nitro group, leading to different reactivity and applications.

    Ethyl 3-(4-methoxyphenyl)but-2-enoate: The presence of a methoxy group instead of a nitro group results in different chemical properties and uses.

    Ethyl 3-(4-chlorophenyl)but-2-enoate: The chloro group imparts different reactivity compared to the nitro group.

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and applications in various fields of research.

Eigenschaften

CAS-Nummer

80854-57-5

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

ethyl (E)-3-(4-nitrophenyl)but-2-enoate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8+

InChI-Schlüssel

GXKAVJLXZLKIAJ-CMDGGOBGSA-N

Isomerische SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)[N+](=O)[O-]

Kanonische SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.